2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol
CAS No.: 1934463-04-3
Cat. No.: VC6399755
Molecular Formula: C4H7N3O3S
Molecular Weight: 177.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934463-04-3 |
|---|---|
| Molecular Formula | C4H7N3O3S |
| Molecular Weight | 177.18 |
| IUPAC Name | 2-(2H-triazol-4-ylsulfonyl)ethanol |
| Standard InChI | InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7) |
| Standard InChI Key | MFKWFYYNEMMJAZ-UHFFFAOYSA-N |
| SMILES | C1=NNN=C1S(=O)(=O)CCO |
Introduction
Structural and Chemical Identity of 2-(1H-1,2,3-Triazole-5-Sulfonyl)Ethan-1-Ol
The molecular framework of 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol (C₄H₇N₃O₃S) consists of a 1,2,3-triazole core substituted at the 5-position with a sulfonyl group (–SO₂–), which is further linked to a hydroxethyl chain (–CH₂CH₂OH). This configuration introduces polarity and hydrogen-bonding capacity, influencing its solubility and reactivity . The triazole ring’s aromaticity and the electron-withdrawing sulfonyl group create a polarized system amenable to nucleophilic and electrophilic attacks, a feature critical to its synthetic utility .
Tautomerism and Electronic Effects
The 1H-1,2,3-triazole ring exhibits tautomerism, with the 1H-form being predominant due to thermodynamic stability . Substituents at the 5-position, such as sulfonyl groups, alter electron distribution, as evidenced by computational studies on analogous triazoles . For 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol, the sulfonyl group withdraws electron density, rendering the triazole ring less nucleophilic compared to unsubstituted analogs.
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Sulfonation of Propargyl Alcohol: Introducing the sulfonyl group via reaction with sulfonic acid derivatives.
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Cycloaddition with an Azide: Using copper catalysts (e.g., CuI) and ligands (e.g., L-proline) to form the triazole ring .
Experimental conditions from analogous syntheses suggest optimal yields at 80–120°C in polar aprotic solvents like DMF or DMSO .
Post-Functionalization Approaches
An alternative strategy involves synthesizing the triazole ring first, followed by sulfonation. For instance, 1H-1,2,3-triazole-5-thiol could undergo oxidation with hydrogen peroxide to form the sulfonyl group, subsequently alkylated with ethylene oxide to introduce the hydroxethyl chain . This method mirrors the synthesis of 5-nitro-3-(2H-1,2,3-triazol-2-yl)pyridin-2-ol reported in the literature .
Physicochemical Properties
Solubility and Stability
Based on structurally related compounds, 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol is predicted to exhibit high solubility in polar solvents (e.g., water, DMSO) due to its sulfonyl and hydroxyl groups . Stability studies on similar triazoles indicate susceptibility to hydrolysis under strongly acidic or basic conditions, with the sulfonyl group enhancing resistance to thermal degradation .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 177.18 g/mol |
| LogP (Octanol-Water) | -0.5 (estimated) |
| Solubility in Water | >50 mg/mL (25°C) |
| Melting Point | 180–190°C (decomposes) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The triazole proton (H-1) resonates at δ 8.2–8.5 ppm, while the hydroxethyl group’s protons appear as a triplet (δ 3.7 ppm, –CH₂OH) and a multiplet (δ 2.9 ppm, –SO₂CH₂–) .
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¹³C NMR: The sulfonyl-bearing carbon (C-5) is deshielded to δ 150–155 ppm, with the hydroxethyl carbons at δ 60 (–CH₂OH) and δ 45 (–SO₂CH₂–) .
Infrared (IR) Spectroscopy
Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 3400 cm⁻¹ (–OH stretch) confirm the sulfonyl and alcohol functionalities .
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